![molecular formula C23H24N2O8P2 B1216428 1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid CAS No. 58905-05-8](/img/structure/B1216428.png)
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid typically involves multi-step organic reactions. The initial step often includes the formation of the fluorenyl group, followed by the introduction of the 2-methylphenyl substituent. The imidazole ring is then constructed through cyclization reactions. The final step involves the phosphorylation to form the phosphate salt. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening methods to optimize reaction conditions and catalysts is common. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the fluorenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can lead to the formation of fluorenyl alcohols.
Wissenschaftliche Forschungsanwendungen
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Imidazole, 1-(9-phenyl-9H-fluoren-9-yl)-, phosphate (1:2)
- 1H-Imidazole, 1-(9-(4-methylphenyl)-9H-fluoren-9-yl)-, phosphate (1:2)
Uniqueness
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid is unique due to the specific positioning of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Eigenschaften
CAS-Nummer |
58905-05-8 |
|---|---|
Molekularformel |
C23H24N2O8P2 |
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid |
InChI |
InChI=1S/C23H18N2.2H3O4P/c1-17-8-2-5-11-20(17)23(25-15-14-24-16-25)21-12-6-3-9-18(21)19-10-4-7-13-22(19)23;2*1-5(2,3)4/h2-16H,1H3;2*(H3,1,2,3,4) |
InChI-Schlüssel |
YDSBPNPJEGIWEG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=CN=C5.OP(=O)(O)O.OP(=O)(O)O |
Kanonische SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=CN=C5.OP(=O)(O)O.OP(=O)(O)O |
Synonyme |
1H-Imidazole, 1-(9-(2-methylphenyl)-9H-fluoren-9-yl)-, phosphate (1:2) BAY h 4364 BAY-h 4364 BAY-h-4364 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1216347.png)
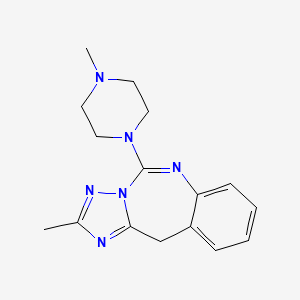
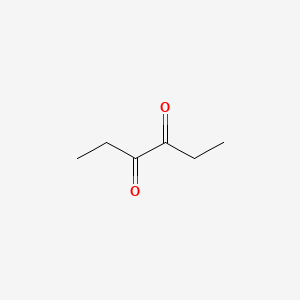
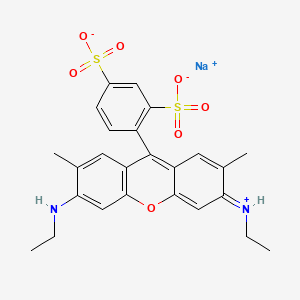
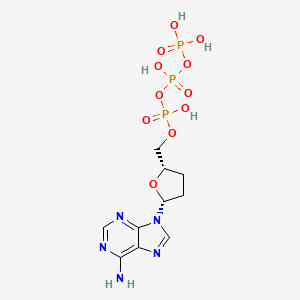

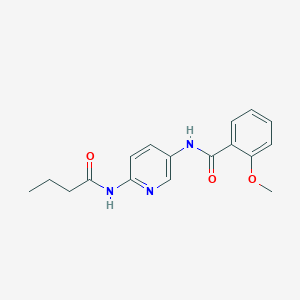
![1-(5-Chloro-2-methylphenyl)-4-[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl]piperazine](/img/structure/B1216357.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1216359.png)
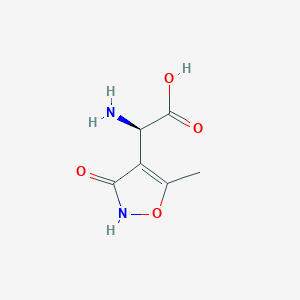
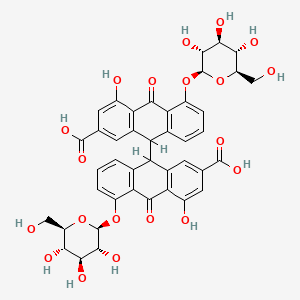
![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester](/img/structure/B1216366.png)
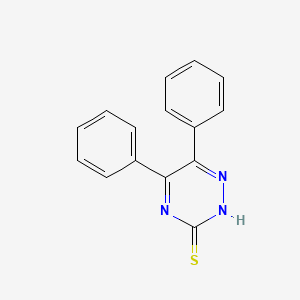
![1-{4-[(3-Aminopropyl)amino]butyl}guanidine](/img/structure/B1216370.png)
